molecular formula C22H23N3O2 B12891716 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

Cat. No.: B12891716
M. Wt: 361.4 g/mol
InChI Key: FFTGKNSNKXTPNH-KBPBESRZSA-N
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Description

1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan reaction.

    Introduction of Oxazoline Groups: The oxazoline groups are introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbazole-quinone derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to disruption of cellular processes. The oxazoline groups can facilitate binding to metal ions, enhancing its activity in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.

    1,8-Bis(dodecyldimethylammonium bromide): Known for its antibacterial properties.

Uniqueness

1,8-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its combination of a carbazole core with oxazoline groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(4S)-4-ethyl-2-[8-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H23N3O2/c1-3-13-11-26-21(23-13)17-9-5-7-15-16-8-6-10-18(20(16)25-19(15)17)22-24-14(4-2)12-27-22/h5-10,13-14,25H,3-4,11-12H2,1-2H3/t13-,14-/m0/s1

InChI Key

FFTGKNSNKXTPNH-KBPBESRZSA-N

Isomeric SMILES

CC[C@H]1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)CC

Canonical SMILES

CCC1COC(=N1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)CC

Origin of Product

United States

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